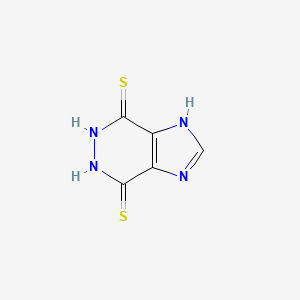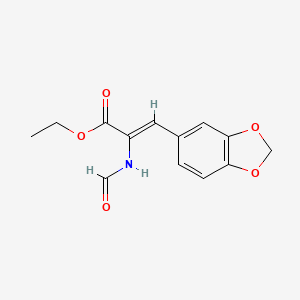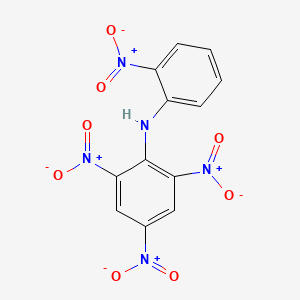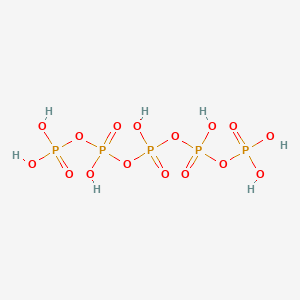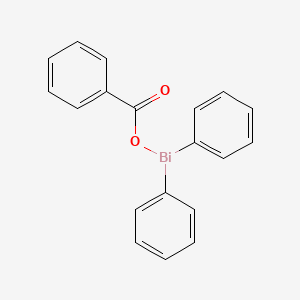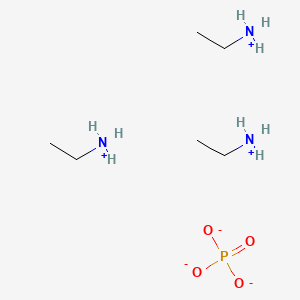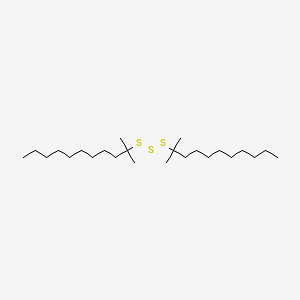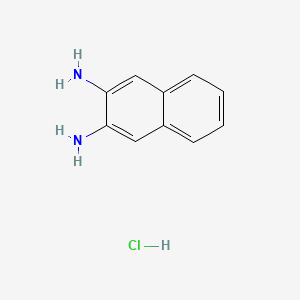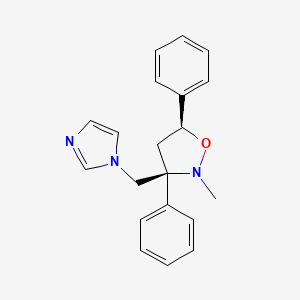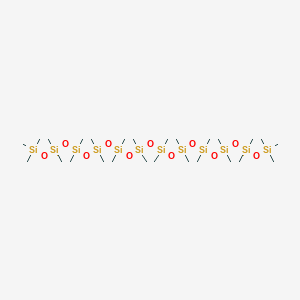
Diammonium europium pentanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium europium pentanitrate is a chemical compound with the molecular formula EuH8N7O15. It is a coordination complex where europium is coordinated with nitrate ions and ammonium ions. Europium, a rare earth element, is known for its unique luminescent properties, making its compounds valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diammonium europium pentanitrate typically involves the reaction of europium nitrate with ammonium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{Eu(NO}_3\text{)}_3 + 2\text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Eu(NO}_3\text{)}_5 ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the dissolution of europium oxide in nitric acid to form europium nitrate, followed by the addition of ammonium nitrate. The solution is then evaporated to obtain the crystalline product.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium europium pentanitrate undergoes various chemical reactions, including:
Oxidation: The europium ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state europium complexes.
Substitution: Ligand exchange reactions where nitrate ions can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state europium complexes.
Reduction: Lower oxidation state europium complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Diammonium europium pentanitrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other europium complexes.
Biology: Employed in bioimaging and as a luminescent probe due to its strong red luminescence.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the production of phosphors for display screens and lighting.
Mecanismo De Acción
The mechanism of action of diammonium europium pentanitrate primarily involves its luminescent properties. The europium ion in the compound absorbs energy and undergoes electronic transitions, resulting in the emission of light. This luminescence is due to the transitions between the 5D0 and 7FJ energy levels of europium. The compound’s luminescence can be enhanced by the presence of suitable ligands that facilitate energy transfer to the europium ion.
Comparación Con Compuestos Similares
Europium(III) nitrate (Eu(NO3)3): Similar in composition but lacks the ammonium ions.
Europium(III) chloride (EuCl3): Another europium complex with chloride ions instead of nitrate.
Europium(III) acetate (Eu(CH3COO)3): Contains acetate ions instead of nitrate.
Uniqueness: Diammonium europium pentanitrate is unique due to its specific coordination environment, which includes both ammonium and nitrate ions. This unique structure imparts distinct luminescent properties, making it valuable for applications requiring strong red luminescence.
Propiedades
Número CAS |
93918-78-6 |
|---|---|
Fórmula molecular |
EuH8N7O15 |
Peso molecular |
498.07 g/mol |
Nombre IUPAC |
diazanium;europium(3+);pentanitrate |
InChI |
InChI=1S/Eu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
Clave InChI |
TWBSZKSLVYNASO-UHFFFAOYSA-P |
SMILES canónico |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


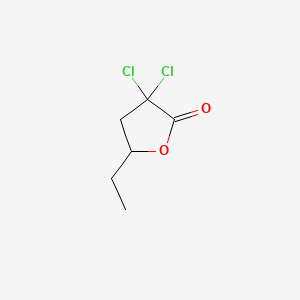
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
